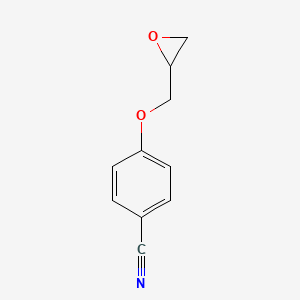

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Overview

Description

Molecular Structure Analysis

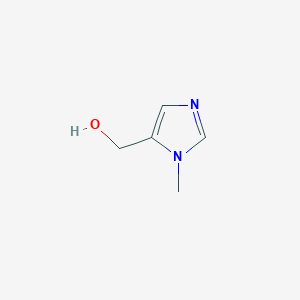

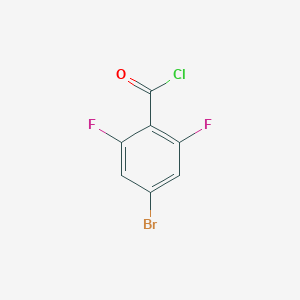

The molecular structure of 4-(2-Oxiranylmethoxy)benzenecarbonitrile is defined by its molecular formula, C10H9NO2. The exact structure would require more detailed spectroscopic data.Scientific Research Applications

Epoxy Resin Properties and Applications

Hydrogen Bonding Influence on Epoxy Resins : The study by (Shen et al., 2017) investigates how hydrogen bonding interactions affect the thermal properties of furan-based epoxy resins, including analogues of the requested compound. The research highlights the significant role of hydrogen bonding in determining the thermal properties of these resins.

Thermal and Mechanical Properties of Epoxy Networks : The research by (Li et al., 2016) examines the thermomechanical properties of highly cross-linked epoxy networks derived from compounds similar to 4-(2-Oxiranylmethoxy)benzenecarbonitrile. The study reveals that modifications in the aromatic structures of epoxy monomers can significantly influence the mechanical properties of the resultant cross-linked network.

Organic Synthesis and Chemical Reactions

Cycloaddition Reactions : The work by (Hamza-Reguig et al., 2018) explores the [3+2] cycloaddition reactions involving carbonyl ylides and activated alkenes. This study provides insights into the stereoselectivity and molecular mechanisms of reactions involving structures related to the compound of interest.

Photopolymerization Applications : A study by (Andruleviciute et al., 2007) discusses the synthesis and cationic photopolymerization of new triphenylamine-based oxiranes, demonstrating applications in photopolymerization processes.

Material Science and Polymer Chemistry

Electrochemical and Thermal Properties of Polymers : Research by (Matsumoto et al., 2013) on polycarbonates synthesized from derivatives similar to the target compound reveals their potential as polymer electrolytes for battery applications, highlighting their ionic conductivities and thermal stabilities.

Liquid Crystalline Epoxy Resins : The study by (Chen et al., 2019) focuses on the synthesis, thermal properties, and potential microelectronics applications of liquid crystalline epoxies that contain biphenyl ether and aromatic ester mesogenic units, underscoring the significance of incorporating mesogenic units into epoxy networks for enhanced thermal conductivity.

properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXVDPOLDOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377392 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38791-92-3 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

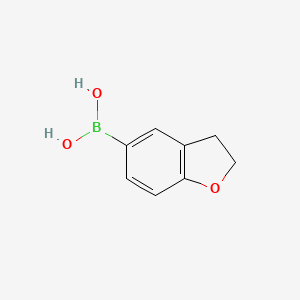

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)